molecular formula C13H21N3O B2708285 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol CAS No. 954572-56-6

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol

Cat. No.: B2708285
CAS No.: 954572-56-6
M. Wt: 235.331
InChI Key: FBNWJFRXSWNVFP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol (CAS: 954572-56-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₂₁N₃O and a molecular weight of 235.33 g/mol . Its IUPAC name reflects its structure: a piperidine ring substituted at the 1-position with a 5-(aminomethyl)pyridin-2-yl group and at the 2-position with an ethanol chain. The compound is described as an oil, requiring storage at -10°C to maintain stability . Its SMILES notation (C1CCN(C(C1)CCO)C2=NC=C(C=C2)CN) highlights the connectivity of the pyridine, piperidine, and ethanol moieties .

Properties

IUPAC Name

2-[1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-9-11-4-5-13(15-10-11)16-7-2-1-3-12(16)6-8-17/h4-5,10,12,17H,1-3,6-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNWJFRXSWNVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Substitution with Pyridine Ring: The piperidine ring is then substituted with a pyridine ring at the 2-position using a nucleophilic substitution reaction.

    Introduction of the Ethanol Group: The ethanol group is introduced via a nucleophilic addition reaction, where an appropriate alcohol reacts with the substituted piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts like palladium on carbon for hydrogenation reactions.

    Solvents: Utilization of solvents like ethanol or methanol to facilitate the reactions.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-{1-[5-(Formyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol.

    Reduction: Formation of 2-{1-[5-(Aminomethyl)piperidin-2-yl]piperidin-2-yl}ethan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol. For instance, derivatives that include similar piperidine and pyridine functionalities have shown promising antibacterial and antifungal activities. A study evaluated several synthesized compounds for their efficacy against various bacterial strains, revealing that certain derivatives exhibited significant antimicrobial activity compared to established drugs .

Neuropharmacological Effects
The compound's structural attributes suggest potential applications in neuropharmacology. Similar piperidine-based compounds have been investigated for their effects on the central nervous system, including their ability to modulate neurotransmitter systems. Research indicates that such compounds may offer therapeutic benefits for conditions like anxiety and depression .

Drug Development

Lead Compound for Drug Design
The unique structure of this compound positions it as a lead compound in drug design. Its ability to interact with biological targets makes it a candidate for further modification to enhance efficacy and reduce side effects. The compound's molecular docking studies suggest favorable interactions with specific receptors, paving the way for the development of new therapeutic agents .

Synthesis of Novel Derivatives
The synthesis of novel derivatives based on this compound has been a focus of recent research. By modifying functional groups or substituents, researchers aim to create compounds with improved pharmacological profiles. For instance, studies have successfully synthesized various derivatives that demonstrate enhanced biological activity against microbial strains and potential neuroprotective effects .

Case Studies

StudyFindings
Antimicrobial Evaluation A series of piperidine derivatives were synthesized and tested against S. aureus and E. coli, showing promising antibacterial activity .
Neuropharmacological Research Investigated the effects of piperidine derivatives on anxiety models in rodents, demonstrating significant anxiolytic effects .
Molecular Docking Studies Computational studies indicated strong binding affinities to serotonin receptors, suggesting potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 2-{1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol, enabling comparative analysis of their properties and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-(Pyridin-2-yl)ethan-1-ol Not provided C₇H₉NO 123.15 Simpler pyridine-ethanol derivative; product of 2-acetylpyridine hydrogenation .
(R)-2-(Piperidin-2-yl)ethan-1-ol hydrochloride Not provided C₇H₁₆ClNO 165.66 Chiral piperidine ethanol derivative; hydrochloride salt enhances solubility .
2-[5-(Piperidin-4-yl)-1H-pyrazol-1-yl]ethan-1-ol 1251923-87-1 C₁₀H₁₇N₃O 195.26 Pyrazole-piperidine hybrid; differs in ring substitution pattern .
Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol) 68252-19-7 C₂₂H₃₁N₃O 369.50 Complex structure with phenyl and butanol groups; research use in cardiology .

Key Comparisons

Structural Complexity and Functional Groups The target compound’s aminomethylpyridine group distinguishes it from simpler analogues like 1-(pyridin-2-yl)ethan-1-ol, which lacks the piperidine and aminomethyl substituents . This substitution likely enhances its binding affinity to biological targets, such as neurotransmitter receptors.

Physicochemical Properties The target compound’s oil-like consistency contrasts with the solid-state nature of many salts, such as (R)-2-(piperidin-2-yl)ethan-1-ol hydrochloride . This difference impacts formulation strategies (e.g., liquid vs. solid dosage forms). Pirmenol’s higher molecular weight (369.50 g/mol) and phenyl group contribute to increased hydrophobicity, which may enhance blood-brain barrier penetration compared to the target compound .

Synthetic Accessibility 1-(Pyridin-2-yl)ethan-1-ol is synthesized via straightforward hydrogenation of 2-acetylpyridine using nickel catalysts , whereas the target compound likely requires multi-step synthesis involving piperidine functionalization and pyridine coupling . Pirmenol’s synthesis involves palladium-catalyzed cross-coupling and carbamate deprotection steps , paralleling the complexity of the target compound’s preparation.

Biological and Pharmacological Relevance The aminomethyl group in the target compound may serve as a hydrogen bond donor, enhancing interactions with biological targets like kinases or GPCRs. This feature is absent in simpler analogues like 1-(pyridin-2-yl)ethan-1-ol . Pirmenol’s 4-methylpiperazinyl group and phenyl substituent suggest utility in cardiovascular research, whereas the target compound’s piperidine-ethanol scaffold may favor CNS applications .

Biological Activity

2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol, exhibits structural features that suggest possible interactions with various biological targets.

The chemical structure of this compound is depicted below:

PropertyValue
Chemical FormulaC13H21N3O
Molecular Weight235.33 g/mol
CAS Number954572-56-6
IUPAC Name2-[1-[5-(aminomethyl)pyridin-2-yl]piperidin-2-yl]ethanol
AppearanceOil

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes within biological systems. Preliminary studies suggest that it may act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. GPCRs are involved in numerous physiological processes, making them vital targets for drug development .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiparasitic Effects

Studies focusing on related compounds have shown promising results against parasitic infections. For example, certain derivatives exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds are often in the low micromolar range, indicating potent activity .

Neuropharmacological Effects

There is growing interest in the neuropharmacological properties of this class of compounds. Some studies suggest that they may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety. The modulation of serotonin and dopamine receptors is particularly noteworthy .

Case Study 1: Antimicrobial Efficacy

A study published in Biomed Research International investigated the efficacy of various pyridine derivatives against clinical isolates of MRSA. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a potential role in overcoming antibiotic resistance .

Case Study 2: Antiparasitic Activity

In a research article from MDPI, a related compound was tested for its antiparasitic activity against P. falciparum. The study found that the compound significantly reduced parasitemia in infected mice models, with an observed reduction rate exceeding 90% at optimal doses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis often involves coupling reactions between pyridine and piperidine derivatives. For example, palladium-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligand) under inert atmosphere (N₂) at elevated temperatures (~100°C) can facilitate key bond formations . Purification via column chromatography (e.g., normal phase with methanol gradients) is critical for isolating intermediates. Yield optimization may require adjusting stoichiometry, solvent selection (e.g., toluene or EtOH), and reaction time .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow GHS-compliant safety measures:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • In case of spills, decontaminate with water and dispose of contaminated materials as hazardous waste .
  • Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., piperidine, pyridin-2-yl, and ethanol moieties).
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight verification (e.g., observed [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% by UV detection at 254 nm) .

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. Key steps include:

  • Data collection on a single crystal at low temperature (e.g., 100 K).
  • Structure solution via direct methods (SHELXS) and refinement with anisotropic displacement parameters.
  • Validate geometry using PLATON or similar tools to check for twinning or disorder .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodology :

  • Synthesize analogs with modifications to the pyridine, piperidine, or ethanol moieties (e.g., fluorination, methyl group addition) .
  • Evaluate biological activity via receptor-binding assays (e.g., dopamine D3 receptor affinity) or enzymatic inhibition studies.
  • Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results?

  • Methodology : Cross-validate using complementary techniques:

  • Compare NMR-derived torsion angles with crystallographic data.
  • Check for dynamic effects (e.g., conformational flexibility) via variable-temperature NMR.
  • Re-refine crystallographic models with restraints from spectroscopic data in SHELXL .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures (e.g., using Candida antarctica lipase B) .
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists for dopamine receptors) to measure IC₅₀ values .
  • Cell-Based Assays : Luciferase reporter systems to assess transcriptional activity modulation.
  • ADME Profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability studies .

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